Structural Elucidation of 1-Hydroxy-4-methylpentan-3-one: A Technical Guide
Structural Elucidation of 1-Hydroxy-4-methylpentan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 1-Hydroxy-4-methylpentan-3-one (C₆H₁₂O₂). The document outlines the key spectroscopic techniques and experimental protocols necessary for the unambiguous identification and characterization of this primary alpha-hydroxy ketone. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of predicted spectroscopic data and established methodologies in organic chemistry. This approach serves as a robust framework for researchers encountering this or structurally similar compounds in their work.
Introduction
1-Hydroxy-4-methylpentan-3-one is an organic compound with the molecular formula C₆H₁₂O₂ and a molecular weight of approximately 116.16 g/mol . It is classified as a primary alpha-hydroxy ketone, featuring both a hydroxyl (-OH) and a carbonyl (C=O) functional group. Understanding the precise structure of such molecules is paramount in fields like drug development and materials science, where structure dictates function. This guide details the analytical workflow for confirming the molecular structure of 1-Hydroxy-4-methylpentan-3-one.
Chemical Structure:
IUPAC Name: 1-Hydroxy-4-methylpentan-3-one CAS Number: 132350-33-5 Molecular Formula: C₆H₁₂O₂ Molecular Weight: 116.16 g/mol SMILES: CC(C)C(=O)CCO
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 1-Hydroxy-4-methylpentan-3-one. These predictions are based on established principles of NMR, IR, and mass spectrometry for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.80 | t | 2H | -CH₂-OH |
| ~2.90 | sept | 1H | -CH(CH₃)₂ |
| ~2.75 | t | 2H | -C(=O)-CH₂- |
| ~2.50 (broad) | s | 1H | -OH |
| ~1.15 | d | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~215 | C | C=O (Ketone) |
| ~58 | CH₂ | -CH₂-OH |
| ~45 | CH | -CH(CH₃)₂ |
| ~38 | CH₂ | -C(=O)-CH₂- |
| ~18 | CH₃ | -CH(CH₃)₂ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3500-3200 (broad) | Strong | O-H stretch (alcohol) |
| 2960-2870 | Medium-Strong | C-H stretch (alkane) |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1050 | Medium | C-O stretch (primary alcohol) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Possible Fragment Ion |
| 116 | [M]⁺ (Molecular Ion) |
| 101 | [M - CH₃]⁺ |
| 85 | [M - CH₂OH]⁺ |
| 71 | [CH₃CH(CH₃)CO]⁺ |
| 43 | [CH₃CH(CH₃)]⁺ (base peak) |
Experimental Protocols
This section provides detailed methodologies for the synthesis and structural elucidation of 1-Hydroxy-4-methylpentan-3-one.
Synthesis Protocol: Aldol Condensation of Isobutyraldehyde and Acetone (Illustrative)
While several synthetic routes exist, a common method involves the base-catalyzed aldol condensation.
Materials:
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Isobutyraldehyde
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Acetone
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10% Aqueous Sodium Hydroxide (NaOH) solution
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Diethyl ether
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Stir bar
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Dropping funnel
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Separatory funnel
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Rotary evaporator
Procedure:
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To a stirred solution of isobutyraldehyde in excess acetone in a round-bottom flask cooled in an ice bath, slowly add a 10% aqueous NaOH solution dropwise via a dropping funnel.
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Maintain the reaction temperature below 10°C during the addition.
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After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
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Quench the reaction by adding dilute hydrochloric acid until the solution is neutral.
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Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural characterization of the synthesized compound.
